6-(2-methoxy-5-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
Description
6-(2-Methoxy-5-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core substituted with a 2-methoxy-5-methylbenzenesulfonyl group. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and enzymes . The sulfonyl group enhances electrophilicity and binding affinity, while the methoxy and methyl substituents modulate solubility and steric effects.
Properties
IUPAC Name |
6-(2-methoxy-5-methylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-10-3-4-13(20-2)14(5-10)21(18,19)17-7-11-6-15-9-16-12(11)8-17/h3-6,9H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKFRUYYQOFPEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CC3=CN=CN=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(2-methoxy-5-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,4-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as aminopyrimidines and cyclic ketones.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Attachment of the Methoxy-Methylphenyl Ring: This step often involves coupling reactions, such as Suzuki-Miyaura coupling, to attach the methoxy-methylphenyl ring to the core structure.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
6-(2-methoxy-5-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the aromatic ring.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
Antimalarial Activity
Recent studies have identified derivatives of pyrrolo[3,4-d]pyrimidine as promising candidates for antimalarial drug development. The compound has been shown to inhibit DHODH, an enzyme that plays a vital role in the survival of Plasmodium species, including P. falciparum and P. vivax.
- Case Study : A structure-based optimization program led to the identification of several pyrrole-based DHODH inhibitors. These compounds exhibited potent antimalarial activity both in vitro against blood and liver stages of P. falciparum and demonstrated efficacy in SCID mouse models infected with malaria parasites .
Cancer Therapeutics
The pyrrolo[3,4-d]pyrimidine scaffold has been explored for its potential as a therapeutic agent against various cancers. Its ability to selectively inhibit specific kinases involved in tumor growth makes it a valuable candidate for further investigation.
- Data Table: Inhibitory Potency Against Kinases
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of pyrrolo[3,4-d]pyrimidine derivatives is crucial for optimizing their pharmacological properties. Variations in substituents can significantly affect biological activity and selectivity.
- Findings : SAR studies have indicated that modifications at the sulfonyl group and the position of methoxy substituents can enhance the potency and selectivity of these compounds against targeted enzymes .
Synthetic Methodologies
The synthesis of 6-(2-methoxy-5-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves several key steps that can be optimized for higher yields and purity.
Mechanism of Action
The mechanism of action of 6-(2-methoxy-5-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The sulfonyl group and the pyrrolo[3,4-d]pyrimidine core are key structural elements that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrrolo[3,4-d]pyrimidine core is a versatile pharmacophore, and substitutions at the 6-position significantly alter physicochemical and biological properties. Below is a systematic comparison with key analogs:
Structural and Physicochemical Differences
*Estimated based on analogous structures.
Key Observations
However, fluorine in BK47214 may enhance membrane permeability due to its electronegativity and small size . BK43118’s meta-methyl group reduces polarity, favoring interactions with hydrophobic binding pockets .
Synthetic Accessibility :
- The target compound’s synthesis likely involves sulfonylation of the pyrrolo[3,4-d]pyrimidine core, similar to methods described for BK47214 (e.g., substitution with benzenesulfonyl chlorides) .
- Nickel chloride/sodium borohydride-mediated reductions (as in ) are common for related intermediates, suggesting comparable scalability .
Functional Group Diversity :
Biological Activity
The compound 6-(2-methoxy-5-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula :
- Molecular Weight : 286.34 g/mol
- IUPAC Name : this compound
This compound features a pyrrolo-pyrimidine core with a sulfonyl group attached to a methoxy-substituted aromatic ring.
Research indicates that the biological activity of this compound may be linked to its interaction with various molecular targets. Key mechanisms include:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit specific kinases involved in cell proliferation and survival pathways. For instance, pyrrolo[2,3-d]pyrimidines are known to modulate pathways related to AKT and GSK3 kinase activities, which are critical in cancer biology .
- Antitumor Activity : Some derivatives exhibit promising antitumor properties by inducing apoptosis in cancer cells through the modulation of signaling pathways .
Case Studies and Experimental Findings
- Anticancer Properties : A study demonstrated that derivatives of pyrrolo[3,4-d]pyrimidine exhibited significant cytotoxicity against various cancer cell lines. The compound was tested against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines, showing IC50 values in the micromolar range .
- Inhibition of Cell Proliferation : In vitro assays indicated that the compound could significantly reduce cell proliferation in both normal and cancerous cells by inhibiting key signaling pathways .
- Mechanistic Insights : Further investigations revealed that the compound's mechanism involves the downregulation of NADPH levels, leading to destabilization of dihydrofolate reductase (DHFR), crucial for nucleotide synthesis . This suggests potential applications in targeting metabolic pathways in cancer therapy.
Data Table: Summary of Biological Activities
| Activity Type | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 10 | Induction of apoptosis |
| Anticancer | HT-29 | 15 | Inhibition of proliferation |
| Enzyme Inhibition | DHFR | N/A | Metabolic pathway disruption |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Pyrrolo-Pyrimidine Core : Utilizing cyclization reactions involving appropriate precursors.
- Sulfonylation : Introducing the sulfonyl group via sulfonyl chlorides under basic conditions.
- Methoxylation : Employing methylating agents to achieve the methoxy substitution on the aromatic ring.
These methods are crucial for achieving high yields and purity levels necessary for biological testing.
Q & A
Basic: What are the optimal synthetic routes for constructing the pyrrolo[3,4-d]pyrimidine core with sulfonyl substituents?
The pyrrolo[3,4-d]pyrimidine core is typically synthesized via cyclocondensation of precursors such as aminopyrroles or pyrimidine derivatives. For sulfonyl group introduction, post-cyclization sulfonation using 2-methoxy-5-methylbenzenesulfonyl chloride under basic conditions (e.g., NaH or K₂CO₃) is effective . Key considerations include solvent choice (DMF or THF) and reaction temperature (0–25°C) to minimize side reactions. Multi-step protocols may involve phosphorus oxychloride (POCl₃) for chlorination prior to sulfonation .
Basic: How is structural confirmation achieved for this compound and its intermediates?
Combined spectroscopic and crystallographic methods are essential:
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., dihydro protons at δ 3.8–4.2 ppm; aromatic protons at δ 7.1–8.3 ppm) .
- XRD : Resolves the bicyclic system’s planarity and sulfonyl group orientation .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 362.08 for C₁₅H₁₆N₃O₃S⁺) .
Advanced: What strategies resolve contradictory bioactivity data across studies (e.g., kinase inhibition vs. non-specific binding)?
Contradictions may arise from assay conditions (e.g., ATP concentration in kinase assays) or impurity profiles. To address this:
- Orthogonal Assays : Validate kinase inhibition (e.g., ADP-Glo™ kinase assay) alongside cellular proliferation assays .
- Chemical Purity : Use HPLC (≥95% purity) and counter-screen against related targets (e.g., Src family kinases) .
- Structure-Activity Relationship (SAR) : Compare IC₅₀ values of analogs (e.g., 5-substituted derivatives show 1.2–1.5 nM inhibition of GARFTase ).
Advanced: How do substituents on the benzenesulfonyl group influence target selectivity?
The 2-methoxy-5-methyl group enhances lipophilicity and steric complementarity with hydrophobic kinase pockets. SAR studies on analogs reveal:
- Methoxy Position : Para-substitution (vs. ortho) improves solubility without compromising binding .
- Methyl Group : Reduces metabolic oxidation, prolonging half-life in hepatic microsomes .
- Sulfonyl Linker : Rigidity from the sulfonyl group restricts conformational flexibility, improving selectivity for ATP-binding pockets .
Advanced: What computational methods predict binding modes with kinases like ATR or EGFR?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used:
- Docking : The pyrrolo[3,4-d]pyrimidine core occupies the hinge region, with sulfonyl groups forming hydrogen bonds to Lys/Arg residues .
- Free Energy Calculations : MM-PBSA/GBSA quantify binding energy (ΔG ~ -9.5 kcal/mol for ATR kinase) .
- Pharmacophore Models : Highlight essential features (e.g., hydrogen bond acceptors at C2 and hydrophobic groups at C5) .
Advanced: How are in vivo efficacy challenges (e.g., poor bioavailability) addressed?
- Prodrug Design : Esterification of free amines (e.g., acetyl or pivaloyl esters) improves intestinal absorption .
- Nanoparticle Formulation : PEGylated liposomes enhance plasma half-life (t₁/₂ > 8 hrs in murine models) .
- Metabolic Stability : Deuteration at labile positions (e.g., C7-H) reduces CYP450-mediated clearance .
Basic: What are common impurities during synthesis, and how are they controlled?
- Byproducts : Unreacted sulfonyl chloride (detected via TLC, Rf ~0.7 in ethyl acetate/hexane).
- Mitigation : Silica gel chromatography (gradient elution: 20–50% EtOAc/hexane) .
- Quality Control : USP/PhEur guidelines for residual solvents (e.g., DMF < 880 ppm) .
Advanced: What in vitro models best predict antitumor activity for this compound?
- Cell Panel Screening : NCI-60 cell lines identify sensitivity patterns (e.g., GI₅₀ < 1 µM in leukemia CCRF-CEM) .
- 3D Tumor Spheroids : Mimic hypoxia and drug penetration barriers .
- Combination Studies : Synergy with DNA-damaging agents (e.g., cisplatin; CI < 0.3) .
Basic: How is stability under physiological conditions assessed?
- pH Stability : Incubate in buffers (pH 1.2–7.4) for 24 hrs; monitor degradation via HPLC .
- Light Sensitivity : ICH Q1B photostability testing (exposure to 1.2 million lux·hr) .
- Thermal Stability : TGA/DSC analysis (decomposition onset >180°C) .
Advanced: What mechanistic insights explain off-target effects in neuronal models (e.g., neurotropic activity)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
